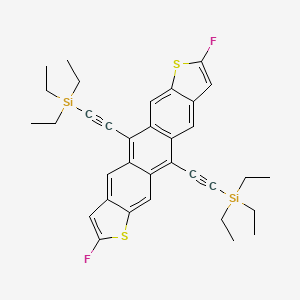

2,8-Difluoro-5,11-bis(triethylsilylethynyl)anthradithiophene

描述

2,8-Difluoro-5,11-bis(triethylsilylethynyl)anthradithiophene (diF-TES-ADT) is a high-performance p-type organic semiconductor characterized by its fused anthradithiophene core functionalized with fluorine and triethylsilylethynyl groups. These substitutions enhance molecular packing, charge transport, and environmental stability . The compound exhibits a high hole mobility (up to 19.2 cm²V⁻¹s⁻¹ in optimized devices) and is widely employed in organic field-effect transistors (OFETs), electrolyte-gated organic FETs (EGOFETs), and bioelectronic sensors due to its compatibility with solution processing and robustness under physiological conditions .

属性

IUPAC Name |

2-[7,17-difluoro-12-(2-triethylsilylethynyl)-6,16-dithiapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1(13),2,4,7,9,11,14,17,19-nonaen-2-yl]ethynyl-triethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36F2S2Si2/c1-7-39(8-2,9-3)15-13-25-27-17-23-19-33(35)38-32(23)22-30(27)26(14-16-40(10-4,11-5)12-6)28-18-24-20-34(36)37-31(24)21-29(25)28/h17-22H,7-12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEOCOSISEQLPHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)C#CC1=C2C=C3C(=CC2=C(C4=C1C=C5C=C(SC5=C4)F)C#C[Si](CC)(CC)CC)C=C(S3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36F2S2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80728811 | |

| Record name | [(2,8-Difluoroanthra[2,3-b:6,7-b']bisthiene-5,11-diyl)di(ethyne-2,1-diyl)]bis(triethylsilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80728811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

602.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015071-21-2 | |

| Record name | [(2,8-Difluoroanthra[2,3-b:6,7-b']bisthiene-5,11-diyl)di(ethyne-2,1-diyl)]bis(triethylsilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80728811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

Target of Action

The primary target of 2,8-Difluoro-5,11-bis(triethylsilylethynyl)anthradithiophene, also known as 2-[7,17-difluoro-12-(2-triethylsilylethynyl)-6,16-dithiapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1(13),2,4,7,9,11,14,17,19-nonaen-2-yl]ethynyl-triethylsilane, is the active channel in organic thin film transistors (OTFTs).

Mode of Action

This compound interacts with its target by forming a thin film in the active channel of OTFTs. The film morphology and crystal structure of the compound are greatly improved by printing on a predeposited poly (α-methyl styrene) (PαMS) layer. This is possibly due to the confined droplet area and thus increased intermolecular interactions.

Biochemical Pathways

The compound affects the material crystallization and film formation approach in OTFTs. This includes the surface treatment of Source/Drain metal electrodes with various self-assembled monolayers and the works on vertical phase segregation derived from blending the compound with various polymers.

Pharmacokinetics

It is known that the compound has good solubility in numerous solvents and amorphous polymers. Its chemical stability and ease in processing make it a supreme candidate for high-performance devices.

Result of Action

The result of the compound’s action is the formation of high-performance OTFTs. The compound leads to uniform and improved device performance in the predeposited blending system. Through a proper optimization of printing parameters such as substrate temperature and processing solvent, the compound-based TFTs have been achieved with an average field-effect mobility of 0.34±0.13 cm2 V-1 s-1 (max 0.64 cm2 V-1 s-1) and subthreshold slope of 0.456±0.090 V decade-1.

Action Environment

The action of the compound is influenced by environmental factors. The device is much more sensitive to H2O vapor than O2, although both of which cause TFT instability. It has been found that by removing the water source, this change can be reversed and performance can be restored.

生化分析

Biochemical Properties

2,8-Difluoro-5,11-bis(triethylsilylethynyl)anthradithiophene plays a crucial role in biochemical reactions, particularly in the context of its interactions with various biomolecules. This compound has been shown to interact with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with polymer binders, which can affect the morphology and performance of thin films in OTFTs. The nature of these interactions is primarily based on the compound’s ability to form stable complexes with these biomolecules, thereby modulating their biochemical properties.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux. These effects are crucial for understanding how this compound can be used in biomedical applications, particularly in the development of biosensors and other diagnostic tools.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, which in turn affects cellular function. The compound’s ability to form stable complexes with enzymes and other proteins is a key aspect of its molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical properties

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s role in these pathways is essential for understanding its overall impact on biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments. Understanding these processes is important for optimizing the use of this compound in biomedical applications.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications

生物活性

2,8-Difluoro-5,11-bis(triethylsilylethynyl)anthradithiophene (commonly referred to as diF-TES-ADT) is a small molecule organic semiconductor that has garnered significant attention in the fields of organic electronics and materials science. Its unique structural properties and high charge mobility have made it a candidate for applications in organic field-effect transistors (OFETs), organic photovoltaics, and sensors. This article delves into the biological activity of diF-TES-ADT, exploring its potential interactions with biological systems, mechanisms of action, and implications for future research.

diF-TES-ADT has the following chemical formula: . Its structure is characterized by the presence of two fluorine atoms and triethylsilylethynyl groups, which enhance its solubility and solid-state ordering. The compound exhibits excellent crystallization properties, making it suitable for various applications in organic electronics .

Research indicates that diF-TES-ADT may interact with biological systems through several mechanisms:

- Charge Transport : The compound's high charge mobility (exceeding 5 cm²/Vs) allows it to efficiently transport charges, which could influence cellular processes if incorporated into biological systems .

- Electrochemical Properties : diF-TES-ADT demonstrates significant electrochemical activity, which could be harnessed for biosensing applications. Its ability to undergo redox reactions makes it a potential candidate for electrochemical sensors targeting biomolecules .

- Biocompatibility : Preliminary studies suggest that diF-TES-ADT exhibits favorable biocompatibility profiles, although comprehensive toxicity assessments are necessary to confirm its safety for biological applications .

Case Study 1: Sensor Development

A notable study explored the use of diF-TES-ADT in developing gas sensors for detecting ammonia (NH₃). The sensor exhibited high sensitivity and rapid response times due to the electrostatic interactions between the thiophene units in diF-TES-ADT and the ammonia molecules. The presence of grain boundaries facilitated the diffusion of NH₃ to the semiconductor-insulator interface, enhancing detection capabilities .

Case Study 2: Organic Field-Effect Transistors (OFETs)

In OFET applications, diF-TES-ADT has been integrated into polymer blends to improve device performance. The combination of diF-TES-ADT with polymers resulted in devices with high saturation mobility and excellent current modulation ratios. The structural integrity of the semiconductor film was crucial for maintaining device performance, indicating that its biological activity could be linked to its physical properties .

Biological Activity Indices

Recent studies have predicted biological activity indices for diF-TES-ADT based on its chemical structure. These indices suggest potential interactions with various biological targets, although empirical validation is required .

Toxicological Assessments

While initial findings are promising regarding biocompatibility, further toxicological assessments are essential to evaluate the long-term effects of diF-TES-ADT exposure in biological systems. Current literature lacks comprehensive studies on its cytotoxicity or genotoxicity.

Summary of Biological Activity Findings

| Property | Value |

|---|---|

| Molecular Formula | |

| CAS Number | 1015071-21-2 |

| Charge Mobility | >5 cm²/Vs |

科学研究应用

Introduction to 2,8-Difluoro-5,11-bis(triethylsilylethynyl)anthradithiophene

This compound (diF-TES-ADT) is an organic semiconductor with significant potential in various applications, particularly in the fields of organic electronics and optoelectronics. Its unique chemical structure and properties make it suitable for use in organic thin-film transistors (OTFTs), organic light-emitting diodes (OLEDs), and other electronic devices.

Organic Thin-Film Transistors (OTFTs)

diF-TES-ADT has been extensively studied for its application in OTFTs due to its high charge carrier mobility and stability. Research indicates that the incorporation of diF-TES-ADT into polymer blends can significantly enhance the performance of OTFTs.

Case Study: Polymer Blends in OTFTs

A study investigated the influence of various polymer binders on the performance of diF-TES-ADT-based OTFTs. The results showed that different polymers affected the thin film morphology and device performance, with polystyrene and poly(methyl methacrylate) being particularly effective .

Organic Light-Emitting Diodes (OLEDs)

The compound is also utilized in OLED technology, where its electronic properties contribute to improved light emission efficiency. The integration of diF-TES-ADT into OLED structures can enhance charge transport and reduce energy losses.

Performance Metrics

Research has demonstrated that OLED devices incorporating diF-TES-ADT exhibit superior brightness and efficiency compared to conventional materials. The ability to tune the electronic properties through structural modifications further enhances its applicability in OLEDs .

Photovoltaic Devices

diF-TES-ADT is being explored for use in organic photovoltaic cells due to its ability to absorb light effectively and convert it into electrical energy. Its high absorption coefficient and favorable energy levels make it a candidate for active layers in solar cells.

Efficiency Studies

Recent studies have shown that devices using diF-TES-ADT can achieve competitive power conversion efficiencies, making them viable alternatives to traditional silicon-based solar cells .

Sensors

The compound's sensitivity to environmental changes allows for its application in sensor technology. Research indicates that diF-TES-ADT-based sensors can detect various analytes, including gases and biomolecules, through changes in electrical conductivity.

Sensor Performance

Case studies have reported that sensors utilizing diF-TES-ADT demonstrate high sensitivity and selectivity, making them suitable for environmental monitoring and medical diagnostics .

Comparative Data Table

相似化合物的比较

Key Insights :

- diF-TES-ADT’s fluorination reduces energetic disorder and traps, enabling higher mobility than non-fluorinated analogs like TIPS-Pentacene .

- Its HOMO level (~5.2 eV) aligns well with gold electrodes, minimizing contact resistance without requiring doping, unlike C8-BTBT or TIPS-Pentacene .

Processing and Film Morphology

diF-TES-ADT is typically processed via spin coating, dip-coating, or blade shearing, often blended with polymers like polystyrene (PS) or poly(methyl methacrylate) (PMMA) to optimize film uniformity. Vertical phase separation occurs in blends, with diF-TES-ADT crystallizing atop the polymer layer, reducing interfacial traps .

Comparison with TIPS-Pentacene :

OFETs and Flexible Electronics

Bioelectronics

- diF-TES-ADT-based EGOFETs detect biomarkers (e.g., α-synuclein) with high sensitivity (µM range) and stability (>4 weeks in physiological conditions), surpassing PEDOT:PSS in signal-to-noise ratio .

Singlet Fission and Photonics

- Unlike TIPS-Pentacene, diF-TES-ADT exhibits emissive ¹(TT) states via triplet-triplet annihilation, enabling applications in optoelectronics and quantum materials .

准备方法

Synthetic Route Overview

The preparation of this compound (abbreviated here as diF-TESADT) follows a multi-step synthetic strategy involving:

Fluorination and formation of thiophene dialdehyde intermediate

- Starting from thiophene 2,3-diacetal, lithiation is performed at low temperature (-78 °C).

- The lithiated intermediate is treated with N-fluorobenzenesulfonamide to introduce fluorine atoms.

- Acid hydrolysis yields 5-fluoro-thiophene-2,3-dialdehyde.

Condensation to form difluoro anthradithiophene-quinone

- The dialdehyde is condensed with cyclohexane-1,4-dione in ethanol under mild basic catalysis.

- This step forms the difluoro anthradithiophene-quinone intermediate.

Addition of triethylsilyl acetylene and deoxygenation

- The quinone is suspended in dry tetrahydrofuran (THF).

- Lithiated triethylsilyl acetylene is added to the quinone solution.

- Deoxygenative workup is performed using acidic tin(II) chloride (SnCl2), resulting in diF-TESADT.

-

- The crude product is purified by silica gel chromatography using hexanes as the eluent.

- Final recrystallization from hexane ensures high purity.

Detailed Experimental Conditions

| Step | Reagents/Conditions | Notes/Outcomes |

|---|---|---|

| Lithiation | Thiophene 2,3-diacetal, -78 °C, n-BuLi | Formation of lithiated intermediate |

| Fluorination | N-fluorobenzenesulfonamide | Introduction of fluorine substituents |

| Acid hydrolysis | Acidic aqueous conditions | Yields 5-fluoro-thiophene-2,3-dialdehyde |

| Condensation | Cyclohexane-1,4-dione, ethanol, mild base | Formation of difluoro anthradithiophene-quinone |

| Addition of acetylene | Lithiated triethylsilyl acetylene, dry THF | Formation of bis(triethylsilylethynyl) derivative |

| Deoxygenation | Acidic SnCl2 | Reduction of quinone to anthradithiophene core |

| Purification | Silica gel chromatography (hexanes), recrystallization | High purity product isolation |

Characterization Data

- Nuclear Magnetic Resonance (NMR):

- $$ ^1H $$ NMR (400 MHz, CDCl3) chemical shifts:

- 0.91 ppm (quartet, 12H, triethylsilyl methyl protons)

- 1.24 ppm (triplet, 18H, triethylsilyl methylene protons)

- 6.82 ppm (singlet, 2H, aromatic protons)

- 8.85 ppm and 8.93 ppm (singlets, 2H each, aromatic protons)

- These data confirm the successful functionalization and purity of the compound.

- $$ ^1H $$ NMR (400 MHz, CDCl3) chemical shifts:

Crystal Growth Method

Physical Vapor Transport (PVT)

To obtain high-quality single crystals suitable for electronic device fabrication, diF-TESADT is subjected to physical vapor transport:

-

- The purified powder is placed in the hot zone of a cleaned quartz tube.

- The tube is heated to approximately 185 °C under argon flow.

- Crystals form downstream at a cooler zone (~130 °C), typically 10-15 cm from the source.

- Growth duration is about 3 days.

- Post-growth annealing is performed at 80 °C for 3 hours to reduce dislocations and internal stresses.

-

- Platelet-shaped crystals with thickness between 0.5 and 1 µm are obtained.

- These crystals exhibit excellent structural order, essential for high charge carrier mobility.

Quality Assessment Techniques

Atomic Force Microscopy (AFM):

- Tapping mode AFM with OTS-treated tips is used to analyze surface morphology.

- Results show smooth surfaces with minimal defects.

Transmission Electron Microscopy (TEM):

- Electron diffraction confirms high crystallinity and absence of major defects.

- Crystals are prepared by suspending in distilled water and depositing on mica, followed by carbon coating.

Research Findings on Preparation and Properties

Synthesis Efficiency and Yield

- The multi-step synthesis yields diF-TESADT with high purity and reproducibility.

- The use of lithiated triethylsilyl acetylene enables effective introduction of solubilizing groups, enhancing processability.

Impact of Fluorination and Side Groups

- Fluorination at the 2,8-positions and triethylsilylethynyl substitution at 5,11-positions improve solubility and molecular packing.

- These modifications facilitate solution processing and promote favorable π-π stacking, beneficial for charge transport.

Device-Grade Crystal Quality

- PVT-grown crystals exhibit intrinsic charge carrier mobilities as high as 6 cm²/Vs in single-crystal field-effect transistors.

- The preparation method yields crystals with large current on/off ratios (~10^8), small subthreshold slopes (~1 V/dec), and minimal hysteresis, indicating excellent electronic quality.

Summary Table: Preparation Methods and Key Parameters

| Preparation Stage | Conditions/Techniques | Outcome/Properties |

|---|---|---|

| Lithiation and Fluorination | n-BuLi at -78 °C; N-fluorobenzenesulfonamide | Fluorinated thiophene dialdehyde |

| Condensation | Ethanol, cyclohexane-1,4-dione, mild base | Difluoro anthradithiophene-quinone |

| Acetylene Addition & Deoxygenation | Lithiated triethylsilyl acetylene, SnCl2 | diF-TESADT formation |

| Purification | Silica gel chromatography, recrystallization | High purity product |

| Crystal Growth (PVT) | 185 °C sublimation, 130 °C growth zone, 3 days | Platelet-shaped single crystals |

| Post-growth Annealing | 80 °C for 3 hours | Reduced crystal defects and stress |

常见问题

Q. How to reconcile reversible structural phase transitions with irreversible electrical degradation in diF-TES-ADT?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。